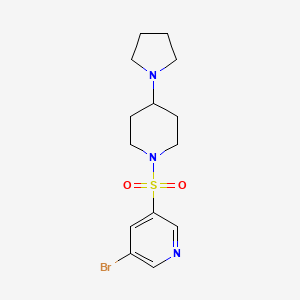
3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine is a complex organic compound that features a brominated pyridine ring, a sulfonyl group, and a piperidine-pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting with the bromination of a pyridine derivative. The sulfonylation step introduces the sulfonyl group, followed by the formation of the piperidine-pyrrolidine moiety through nucleophilic substitution reactions. Common reagents used in these steps include bromine, sulfonyl chlorides, and amines. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but often involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It might be used in the development of new polymers or other materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine depends on its specific application. In a biological context, the compound may interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or structural analysis.
相似化合物的比较
Similar Compounds
Similar compounds include other brominated pyridine derivatives, sulfonyl-containing molecules, and piperidine-pyrrolidine hybrids. Examples might include:
- 3-Bromo-4-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- Sulfonylated piperidine derivatives
Uniqueness
What sets 3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine apart is the specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further study and application.
属性
IUPAC Name |
3-bromo-5-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2S/c15-12-9-14(11-16-10-12)21(19,20)18-7-3-13(4-8-18)17-5-1-2-6-17/h9-11,13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWJBVOQBSYRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













